

The Discovery and Enduring Legacy of Beta-Ionone: A Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta-Ionone*

Cat. No.: B3029801

[Get Quote](#)

Abstract: **Beta-ionone**, a C13-norisoprenoid, is a cornerstone of the global flavor and fragrance industry and a critical intermediate in the synthesis of Vitamin A. Its discovery in 1893 by Ferdinand Tiemann and Paul Krüger was a landmark achievement in synthetic organic chemistry, revolutionizing perfumery by providing an accessible alternative to expensive violet essential oil. This technical guide details the history of its discovery, outlines the foundational experimental protocols for its synthesis, presents its physicochemical properties, and illustrates the key chemical and biosynthetic pathways involved in its formation.

The Genesis of a Synthetic Scent: The Discovery of Ionones

The late 19th century saw a high demand for violet-scented fragrances, derived from the extremely expensive oil of the Parma violet (*Viola odorata*).^[1] The prohibitive cost, estimated at over 80,000 German gold marks per kilogram, created a significant commercial incentive for the development of a synthetic alternative.^[2]

The German chemist Ferdinand Tiemann, already known for his synthesis of vanillin, and his colleague Paul Krüger embarked on this challenge.^{[3][4]} Initially, they investigated the similarly smelling but more affordable orris root oil, assuming its scent was attributable to the same compound found in violets.^{[2][5]} Their research culminated in a breakthrough in 1893, not by isolating a natural product, but through a serendipitous chemical synthesis.^{[1][3][4]}

Their process involved the base-catalyzed condensation of citral (from lemongrass oil) with acetone to produce an intermediate called pseudoionone.^{[6][7][8]} This intermediate was initially found to be odorless. The pivotal moment came when they attempted to clean a reaction flask containing pseudoionone with dilute sulfuric acid, which triggered an unexpected cyclization reaction, producing an intense and unmistakable aroma of violets in bloom.^[2] This newly synthesized material, which they named "ionone" from the Greek ion for violet, was later identified as a mixture of two primary isomers: alpha-ionone and **beta-ionone**, which differ in the position of a carbon-carbon double bond in their cyclohexene ring.^[5] This discovery was so impactful that the first perfume to incorporate the new synthetic, Vera Violetta by Roger & Gallet, was launched in the very same year.^[9]

Physicochemical Properties of Beta-Ionone

Beta-ionone is a colorless to light yellow liquid with a characteristic warm, woody, and floral scent, reminiscent of cedarwood or, in high dilution, violets.^{[10][11]} Its key quantitative properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₀ O	[12]
Molecular Weight	192.30 g/mol	[6] [11]
Appearance	Colorless to light yellow liquid	[10] [11] [12]
Density	0.945 g/cm ³	[6] [12]
Boiling Point	127 °C at 12 mmHg	[6] [12]
Melting Point	-35 °C to -49 °C	[6] [11] [12]
Flash Point	129 °C	[12]
Refractive Index	1.517 - 1.522 (at 20°C)	[12]
Vapor Pressure	0.0042 - 0.054 mmHg (at 20-25°C)	[11] [12]
Solubility	Slightly soluble in water	[10]
Log P (octanol/water)	~4.0	[11]

The Tiemann-Krüger Synthesis: Experimental Protocol

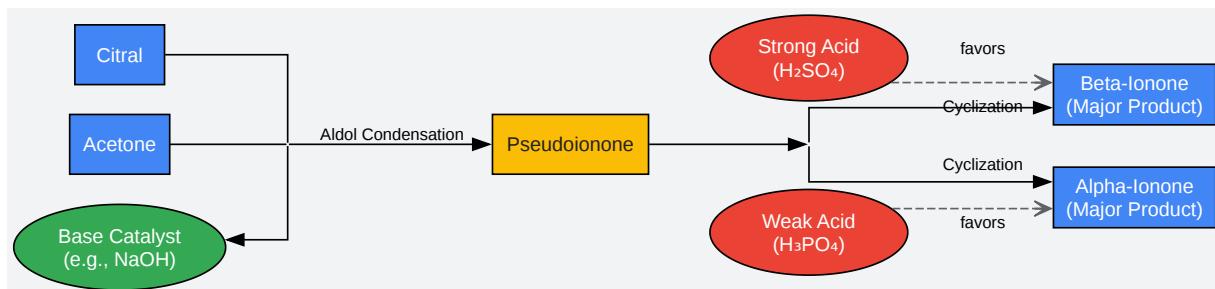
The classic synthesis of ionones from citral and acetone is a two-step process. The first is a base-catalyzed aldol condensation to form pseudoionone, followed by an acid-catalyzed cyclization. The specific acid catalyst used in the second step is critical for determining the ratio of the resulting isomers.

Key Reaction Steps

- **Aldol Condensation:** Citral and acetone react in the presence of a base, such as sodium hydroxide, to form pseudoionone. This is an example of a Claisen-Schmidt condensation.[\[7\]](#) [\[13\]](#)
- **Cyclization:** The intermediate, pseudoionone, is treated with an acid to induce ring closure. The choice of acid dictates the primary product:
 - Strong acids, such as concentrated sulfuric acid, favor the formation of the thermodynamically more stable **beta-ionone**.[\[7\]](#)[\[14\]](#)
 - Weaker acids, like phosphoric acid, primarily yield alpha-ionone.[\[7\]](#)[\[14\]](#)

Representative Laboratory Protocol

The following is a representative protocol for the synthesis of **beta-ionone**, adapted from descriptions of the classic Tiemann-Krüger reaction.[\[7\]](#)[\[15\]](#)

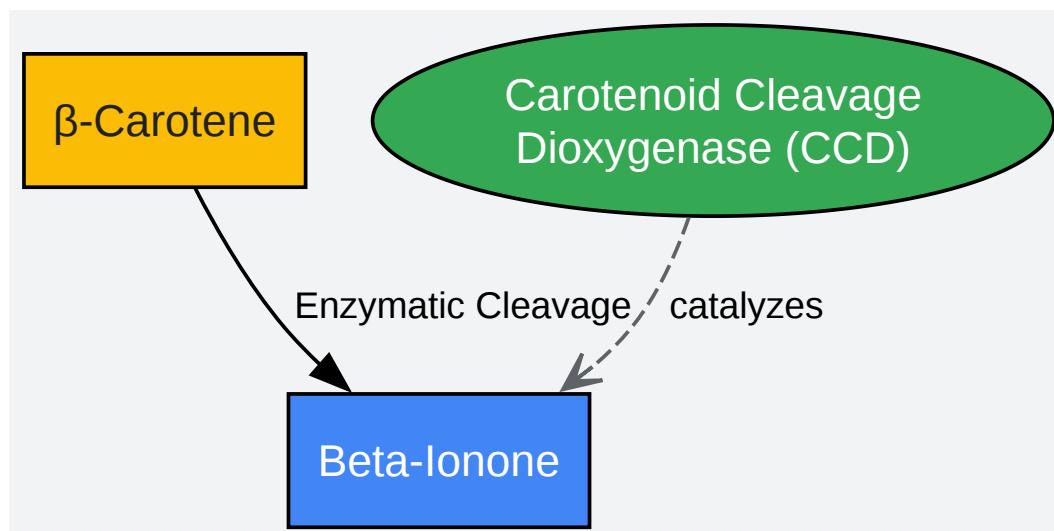

Step 1: Synthesis of Pseudoionone

- A solution of acetone, water, and 30% sodium hydroxide solution is prepared in a reaction vessel and stirred.
- Citral is added dropwise to the stirred solution at a controlled temperature (e.g., 20°C) over a period of 2 hours.[\[15\]](#)
- After the addition is complete, the reaction is allowed to continue for 2-4 hours, with progress monitored by chromatographic analysis.[\[15\]](#)

- Once the conversion of citral is complete (>99%), the reaction is neutralized with a weak acid (e.g., acetic acid) to a pH of 6.0-6.5.[15]
- The mixture is allowed to stand, and the aqueous layer is separated. The organic layer, containing pseudoionone, is then purified, typically by vacuum distillation.[15]

Step 2: Cyclization to **Beta-Ionone**

- The purified pseudoionone is added to a strong acid, such as concentrated sulfuric acid, at a reduced temperature (e.g., -12 to -18°C).[15]
- The reaction mixture is stirred vigorously while maintaining the low temperature to control the exothermic cyclization.
- Upon completion, the reaction is quenched by pouring it into ice water.
- The organic layer is separated, neutralized (e.g., with sodium carbonate solution), washed, and dried.
- The final product, **beta-ionone**, is purified by vacuum distillation.


[Click to download full resolution via product page](#)

Caption: Workflow for the Tiemann-Krüger synthesis of ionones.

Natural Occurrence and Biosynthesis

While famed as a synthetic molecule, **beta-ionone** is also produced naturally and is widely distributed in flora.^[16] It is a significant aroma compound in roses, raspberries, osmanthus, and many other plants.^{[6][16]}

The natural formation of **beta-ionone** occurs through the oxidative cleavage of carotenoids.^[6] Specifically, β -carotene is cleaved at the 9,10 and 9',10' positions by enzymes known as carotenoid cleavage dioxygenases (CCDs) to yield two molecules of **beta-ionone**.^{[16][17]} This pathway is a key source of various C13-norisoprenoid aroma compounds in plants.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway of **beta-ionone** from β -carotene.

Historical Significance and Modern Applications

The discovery of **beta-ionone** had profound and lasting consequences. Its immediate effect was to democratize the scent of violets, transforming the landscape of perfumery by making a previously exclusive aroma widely available.^[1]

Beyond fragrances, **beta-ionone** became fundamentally important in the field of nutritional science and pharmaceuticals. The structural similarity between **beta-ionone** and the

cyclohexene ring of Vitamin A was not a coincidence. It was discovered that carotenoids possessing a β -ionone ring, such as β -carotene, exhibit Vitamin A activity because they can be metabolized in the body to form retinol.^[6] This understanding established **beta-ionone** as a crucial starting material for the large-scale industrial synthesis of Vitamin A, an application that remains vital today.^[18]^[19]

Conclusion

From a serendipitous discovery in a 19th-century German laboratory to its dual role as a staple of the fragrance industry and a precursor for a vital nutrient, the history of **beta-ionone** is a testament to the power of chemical synthesis. The work of Tiemann and Krüger not only solved a commercial challenge but also laid the groundwork for future innovations in perfumery and pharmaceutical manufacturing. **Beta-ionone** remains a molecule of immense industrial and scientific importance, its legacy secured by its pleasant aroma and its essential role in human health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. boisdejasmin.com [boisdejasmin.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Veilchenduft, ectopic olfactory receptors and endogenous volatile compounds: Who was Paul Krüger (1859-1916)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ionone - Wikipedia [en.wikipedia.org]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. fraterworks.com [fraterworks.com]

- 10. BETA-IONONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. I2-Ionone | C13H20O | CID 638014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ScenTree - (E)-Beta-ionone (CAS N° 79-77-6) [scentree.co]
- 13. CN1109462A - Synthesis for high purity beta ionone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Industrial method for preparing beta-ionone - Eureka | Patsnap [eureka.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. β -Ionone | Fragrance Chemicals Manufacturer | NHU [nutrition-chemicals.com]
- 19. Ionone | chemistry | Britannica [britannica.com]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Beta-Ionone: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029801#discovery-and-history-of-beta-ionone\]](https://www.benchchem.com/product/b3029801#discovery-and-history-of-beta-ionone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com